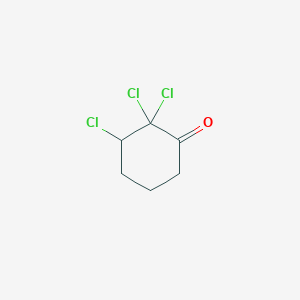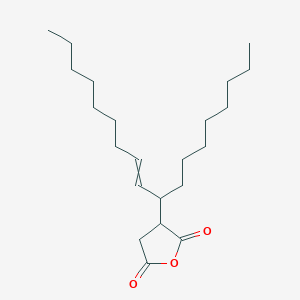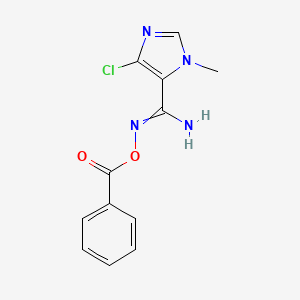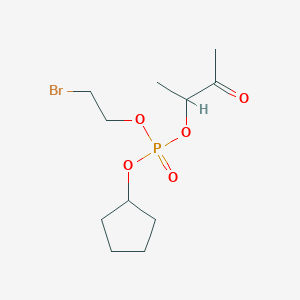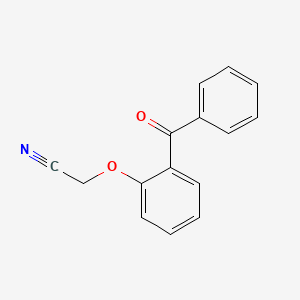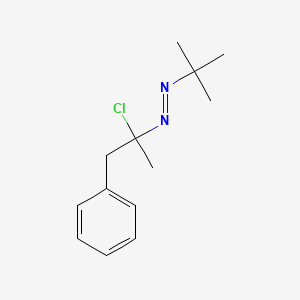![molecular formula C20H34O3 B14624483 Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- CAS No. 56585-20-7](/img/structure/B14624483.png)
Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- is an organic compound that belongs to the class of benzene derivatives. Benzene derivatives are known for their aromatic properties and are widely used in various fields such as chemistry, biology, medicine, and industry. This compound, in particular, has unique structural features that make it interesting for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- typically involves the introduction of the diethoxymethyl and methylethoxy groups onto a benzene ring. This can be achieved through a series of organic reactions such as Friedel-Crafts alkylation, nucleophilic substitution, and esterification. The reaction conditions often require the use of catalysts like aluminum chloride or sulfuric acid, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the compound. The industrial process may also involve purification steps such as distillation and crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for halogenation and nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene: A simple benzene derivative with a methyl group.
Xylene: Benzene with two methyl groups in different positions.
Ethylbenzene: Benzene with an ethyl group.
Uniqueness
Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- is unique due to the presence of both diethoxymethyl and methylethoxy groups. These groups confer specific chemical properties and reactivity that distinguish it from other benzene derivatives. The compound’s unique structure makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
56585-20-7 |
|---|---|
Formule moléculaire |
C20H34O3 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
[4-(diethoxymethyl)-3-propan-2-yloxyhexyl]benzene |
InChI |
InChI=1S/C20H34O3/c1-6-18(20(21-7-2)22-8-3)19(23-16(4)5)15-14-17-12-10-9-11-13-17/h9-13,16,18-20H,6-8,14-15H2,1-5H3 |
Clé InChI |
VFDBAWVALXNNEW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(CCC1=CC=CC=C1)OC(C)C)C(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl-](/img/structure/B14624420.png)
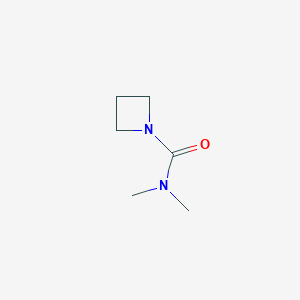
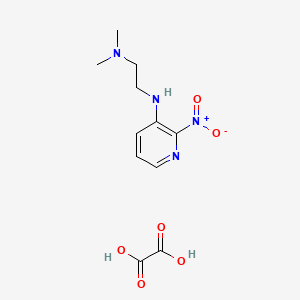
![4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14624423.png)
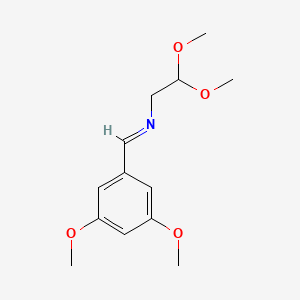

![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
